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SEL120-34A is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and
Cyclin-Dependent Kinase 19 (CDK19).[1][2] These kinases are key components of the
Mediator complex, which plays a crucial role in regulating gene transcription.[2] In various
cancers, particularly in Acute Myeloid Leukemia (AML), CDK8/19 activity is often dysregulated
and contributes to oncogenesis.[3][4] The primary mechanism of action of SEL120-34A
involves the inhibition of CDK8/19, leading to a downstream reduction in the phosphorylation of
Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 at serine
727 (S727) and STATS at serine 726 (S726).[2] This inhibition of STAT signaling disrupts pro-
survival transcriptional programs and ultimately induces apoptosis in sensitive cancer cell lines.

[113]

This document provides a comprehensive set of protocols for assessing the apoptotic effects of
SEL120-34A on cancer cells. The described methods allow for the qualitative and quantitative
evaluation of apoptosis through various established techniques, including the analysis of
membrane alterations, caspase activation, DNA fragmentation, and the expression of key
apoptotic proteins.
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The following tables summarize hypothetical, yet representative, quantitative data from key
apoptosis assays performed on a sensitive AML cell line (e.g., KG-1) following treatment with
SEL120-34A for 48 hours. This data is intended to provide a reference for expected outcomes.

Table 1: Quantification of Apoptosis by Annexin V-FITC/PI Staining

% Late
. % Early .
. % Viable Cells . Apoptotic/Necr
Treatment Concentration . Apoptotic .
(Annexin ] otic Cells
Group (nM) Cells (Annexin .
V-IPI-) (Annexin
V+IPI-)
V+[PI+)
Vehicle Control
0 925+3.1 42+15 3.3+11
(DMSO)
SEL120-34A 100 75.1+45 15.8+2.8 9.1+2.0
SEL120-34A 250 50.7+5.2 30.2+4.1 19.1+£35
SEL120-34A 500 253148 456 +5.5 29.1+4.2

Data are presented as mean + standard deviation from three independent experiments.

Table 2: Caspase-3/7 Activity Assay

Caspase-3/7 Activity (Fold

Treatment Group Concentration (nM)
Change vs. Control)
Vehicle Control (DMSO) 0 1.0+0.2
SEL120-34A 100 25+04
SEL120-34A 250 58+0.9
SEL120-34A 500 12.3+1.8

Data are presented as mean * standard deviation from three independent experiments.

Table 3: Quantification of Apoptotic Markers by Western Blot Densitometry
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Relative Cleaved Relative Cleaved
. Caspase-3 Level PARP Level
Treatment Group Concentration (nM) . .
(Normalized to (Normalized to
Loading Control) Loading Control)
Vehicle Control
0 1.0+01 1.0+0.2
(DMSO)
SEL120-34A 100 32205 28+04
SEL120-34A 250 75+1.1 6.9+0.9
SEL120-34A 500 151+23 142+21

Data are presented as mean + standard deviation from three independent experiments.
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Experimental Workflow for Apoptosis Assessment
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Experimental Workflow

Experimental Protocols
Cell Culture and Treatment with SEL120-34A

e Cell Line Maintenance: Culture a suitable cancer cell line (e.g., KG-1, an AML cell line known
to be sensitive to SEL120-34A) in appropriate culture medium supplemented with fetal
bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

e Cell Seeding: Seed the cells in multi-well plates at a density appropriate for the specific

apoptosis assay to be performed.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1457845?utm_src=pdf-body-img
https://www.benchchem.com/product/b1457845?utm_src=pdf-body
https://www.benchchem.com/product/b1457845?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1457845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Drug Preparation: Prepare a stock solution of SEL120-34A in dimethyl sulfoxide (DMSO).
Further dilute the stock solution in a complete culture medium to achieve the desired final
concentrations.

o Treatment: Treat the cells with varying concentrations of SEL120-34A (e.g., 100 nM, 250
nM, 500 nM) or with a vehicle control (DMSO at the same final concentration as in the
highest SEL120-34A treatment group) for the desired time period (e.g., 24, 48, or 72 hours).

Annexin V-FITC/Propidium lodide (PI) Staining for
Apoptosis Detection

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
Binding Buffer)

¢ Phosphate-Buffered Saline (PBS)
o Flow cytometer

Protocol:

Cell Harvesting:

o For suspension cells (like KG-1), gently collect the cells by centrifugation at 300 x g for 5
minutes.

o For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution.

Washing: Wash the cells twice with ice-cold PBS.

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106
cells/mL.

Staining:
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o Transfer 100 pL of the cell suspension (1 x 1075 cells) to a flow cytometry tube.
o Add 5 pL of Annexin V-FITC and 5 pL of PI.

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

e Analysis: Add 400 pL of 1X Binding Buffer to each tube and analyze the samples
immediately by flow cytometry.

o Viable cells: Annexin V- and PI-
o Early apoptotic cells: Annexin V+ and PI-

o Late apoptotic/necrotic cells: Annexin V+ and Pl+

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases
in the apoptotic pathway.

Materials:

o Caspase-Glo® 3/7 Assay System

o White-walled multi-well plates suitable for luminescence measurements
e Luminometer

Protocol:

Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 1074 cells per well
in 100 pL of culture medium.

Treatment: Treat cells with SEL120-34A as described in the general protocol.

Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room
temperature.

Assay Procedure:
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o Add 100 pL of Caspase-Glo® 3/7 Reagent to each well.
o Mix the contents of the wells by gently shaking the plate for 30 seconds.

o Incubate the plate at room temperature for 1 to 3 hours.

o Measurement: Measure the luminescence of each sample using a plate-reading
luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP
Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

TUNEL Assay Kit (e.g., with fluorescently labeled dUTPSs)

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization Solution (e.g., 0.1% Triton™ X-100 in PBS)

Fluorescence microscope or flow cytometer
Protocol:
e Sample Preparation:
o Harvest and wash the cells as previously described.
o Fix the cells with Fixation Solution for 15-30 minutes at room temperature.
o Wash the cells with PBS.
o Permeabilization: Incubate the cells with Permeabilization Solution for 5-15 minutes on ice.
e TUNEL Reaction:

o Wash the cells with PBS.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1457845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Resuspend the cells in the TdT reaction buffer and add the TdT enzyme and labeled
dUTPs as per the kit manufacturer's instructions.

o Incubate for 60 minutes at 37°C in a humidified chamber.

e Washing: Wash the cells to remove unincorporated nucleotides.

e Analysis: Analyze the samples by fluorescence microscopy or flow cytometry to detect the
fluorescent signal in apoptotic cells.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect the cleavage of key apoptotic proteins such as Caspase-3 and
PARP.

Materials:

RIPA Lysis Buffer with protease and phosphatase inhibitors
e Protein Assay Kit (e.g., BCA)

e SDS-PAGE gels and running buffer

» PVDF membrane and transfer buffer

» Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like
anti-3-actin or anti-GAPDH)

o HRP-conjugated secondary antibody

o Enhanced Chemiluminescence (ECL) substrate
e Imaging system

Protocol:

o Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
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e Protein Quantification: Determine the protein concentration of each lysate using a protein
assay.

e SDS-PAGE and Transfer:

o Load equal amounts of protein (20-40 pg) onto an SDS-PAGE gel.

o Separate the proteins by electrophoresis.

o Transfer the separated proteins to a PVDF membrane.

» Blocking and Antibody Incubation:

o

Block the membrane with Blocking Buffer for 1 hour at room temperature.

[¢]

Incubate the membrane with the primary antibody overnight at 4°C.

[¢]

Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

[e]

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

e Detection:

o Wash the membrane with TBST.

o Apply the ECL substrate and detect the chemiluminescent signal using an imaging
system.

e Analysis: Perform densitometric analysis of the bands corresponding to cleaved Caspase-3
and cleaved PARP, and normalize to the loading control to quantify the relative protein levels.

[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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